molecular formula C20H24N2O B579715 Taberpsychine CAS No. 19452-84-7

Taberpsychine

Cat. No.: B579715
CAS No.: 19452-84-7
M. Wt: 308.425
InChI Key: HKVAGGQESSDYDU-ULEQMKIASA-N
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Description

Taberpsychine is a naturally occurring indole alkaloid found in certain plants, particularly within the Apocynaceae family. This compound is known for its complex polycyclic structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence Taberpsychine’s efficacy and stability. Interactions with food, other drugs, or endogenous molecules may affect its bioactivity.

References:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taberpsychine involves several key steps, including Mannich-type cyclization, SmI2-mediated coupling, and iodo-induced cyclization. The process begins with commercially available starting materials, leading to the formation of a common intermediate. This intermediate undergoes a series of reactions to construct the indole-fused azabicyclo[3.3.1]nonane core, which is characteristic of this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of efficient and stereoselective reactions ensures the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Taberpsychine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Taberpsychine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antihypertensive properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and hypertension.

Comparison with Similar Compounds

Taberpsychine is structurally related to other indole alkaloids, such as:

  • Akuammidine
  • Vincamedine
  • Vincarine
  • Quebrachidine
  • Vincamajine
  • Alstiphylianine J
  • Dihydrokoumine

These compounds share similar polycyclic structures and biological activities but differ in their specific functional groups and stereochemistry. This compound’s unique structure and biological activities make it a valuable compound for scientific research .

Properties

IUPAC Name

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAGGQESSDYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Taberpsychine and where is it found?

A1: this compound is an indole alkaloid primarily found in the Tabernaemontana species of plants, notably Tabernaemontana psychotrifolia. [, ] It is structurally related to other Gelsemium alkaloids like koumine and koumidine. [, ]

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts do not specify spectroscopic data, they describe this compound having the molecular formula C20H24N2O. [] Its structure can be characterized by a tetracyclic core, incorporating an indole moiety. [, ]

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic routes to this compound have been explored. One approach utilizes a multi-step process starting with commercially available materials and employing key reactions like an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid mediated cyclizations. [] Other methods utilize ajmaline as a starting material and mimic biosynthetic transformations. [, ] Notably, asymmetric synthesis using L-tryptophan as a chiral starting material has also been reported. [, , ]

Q4: Have the absolute configurations of this compound and related alkaloids been determined?

A4: Yes, research has established the absolute configurations of this compound, koumidine, and N-demethoxyrankinidine through stereoselective transformations starting from ajmaline. [, ]

Q5: Has the biosynthesis of this compound been investigated?

A5: While the provided abstracts don't directly explore this compound biosynthesis, they highlight the use of biomimetic synthetic strategies inspired by the natural pathways. [, ] This suggests an ongoing interest in understanding the biosynthesis of this alkaloid.

Q6: Are there any known biological activities or pharmacological applications of this compound?

A6: The provided research focuses primarily on the isolation, structural elucidation, and chemical synthesis of this compound. [1-16] Therefore, detailed information regarding its biological activities, pharmacological properties, or potential therapeutic applications is not available within these specific research articles.

Q7: What is the significance of this compound in the broader context of alkaloid research?

A7: this compound's complex structure and its relationship to other bioactive Gelsemium alkaloids make it an intriguing target for synthetic chemists. [, , , ] Furthermore, its presence in Tabernaemontana species, known for producing diverse alkaloids with potential medicinal properties, suggests this compound itself might possess interesting biological activities worthy of further investigation. [, ]

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